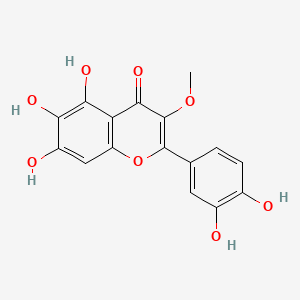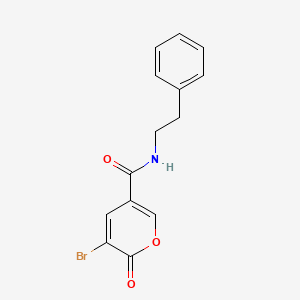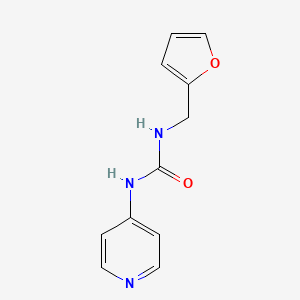
2-Methyl-2-(4-nitrophenyl)-propionicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloro-2-(ethoxycarbonylamino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, an ethoxycarbonylamino group, and a propanoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-2-(ethoxycarbonylamino)propanoate typically involves the reaction of 3-chloro-2-aminopropanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally include a temperature range of 0-5°C to control the reactivity of the intermediates and ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl 3-chloro-2-(ethoxycarbonylamino)propanoate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
化学反应分析
Types of Reactions
Methyl 3-chloro-2-(ethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at reflux temperatures.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is typically performed in anhydrous ether solvents at low temperatures.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major products are 3-chloro-2-aminopropanoic acid and ethanol.
Reduction: The major product is the corresponding alcohol, methyl 3-chloro-2-(hydroxyamino)propanoate.
科学研究应用
Methyl 3-chloro-2-(ethoxycarbonylamino)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
作用机制
The mechanism of action of methyl 3-chloro-2-(ethoxycarbonylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can lead to the formation of active metabolites that exert biological effects by modulating enzymatic activity or receptor binding.
相似化合物的比较
Similar Compounds
Methyl 3-chloro-2-aminopropanoate: Similar structure but lacks the ethoxycarbonylamino group.
Ethyl 3-chloro-2-(ethoxycarbonylamino)propanoate: Similar structure but has an ethyl ester group instead of a methyl ester group.
Methyl 3-bromo-2-(ethoxycarbonylamino)propanoate: Similar structure but has a bromo group instead of a chloro group.
Uniqueness
Methyl 3-chloro-2-(ethoxycarbonylamino)propanoate is unique due to the presence of both a chloro group and an ethoxycarbonylamino group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
属性
CAS 编号 |
41757-81-7 |
|---|---|
分子式 |
C7H12ClNO4 |
分子量 |
209.63 g/mol |
IUPAC 名称 |
methyl 3-chloro-2-(ethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C7H12ClNO4/c1-3-13-7(11)9-5(4-8)6(10)12-2/h5H,3-4H2,1-2H3,(H,9,11) |
InChI 键 |
VJMUOSNHHFGAMF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC(CCl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-(2-methylphenyl)arsanyl]sulfanylpropanoic acid](/img/structure/B14157491.png)


![methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B14157505.png)
![(4-Chloro-2-nitrophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B14157521.png)

![8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline](/img/structure/B14157542.png)
![[(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea](/img/structure/B14157548.png)
![Ethyl [(2Z)-6-acetamido-2-[(4-phenoxybenzoyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14157555.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol](/img/structure/B14157556.png)


![[4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone](/img/structure/B14157577.png)

